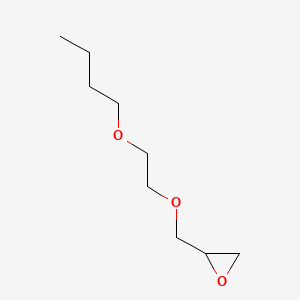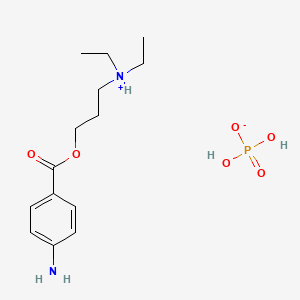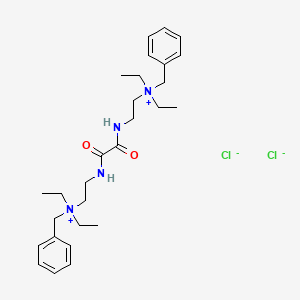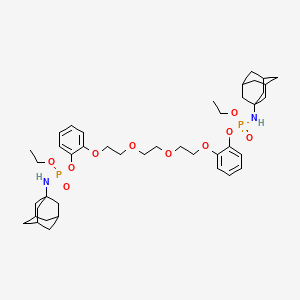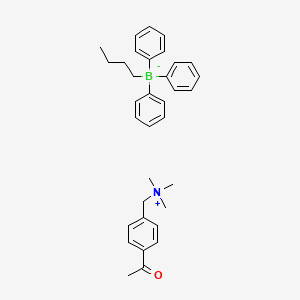
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ammonium group, a benzyl group with an acetyl substituent, and a borate group with triphenyl and butyl substituents. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ammonium Intermediate: The reaction begins with the alkylation of 4-acetylbenzyl chloride with trimethylamine to form N-(4-acetylbenzyl)-N,N,N-trimethyl ammonium chloride.
Borate Formation: The intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium group can facilitate binding to negatively charged sites on proteins, while the borate group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium chloride
- Butyltriphenyl borate
- N-Benzyl-N,N,N-trimethyl ammonium borate
Uniqueness
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both ammonium and borate groups allows for versatile reactivity and interactions with a wide range of molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C34H42BNO |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(4-acetylphenyl)methyl-trimethylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C12H18NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-10(14)12-7-5-11(6-8-12)9-13(2,3)4/h4-18H,2-3,19H2,1H3;5-8H,9H2,1-4H3/q-1;+1 |
Clé InChI |
INICCKJZQZMJML-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


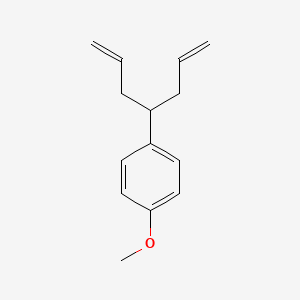
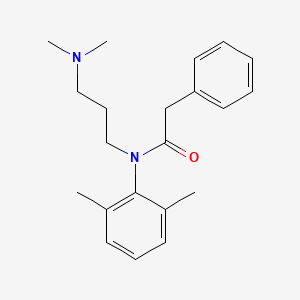
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
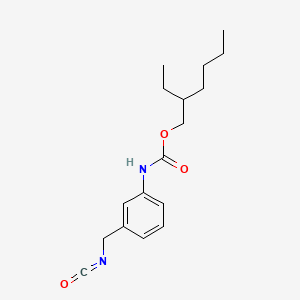
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
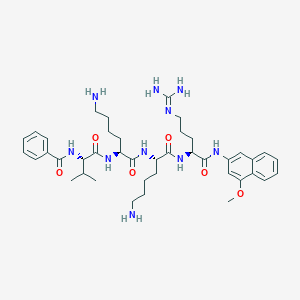
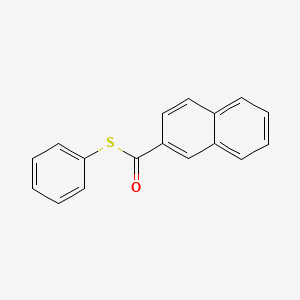
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

